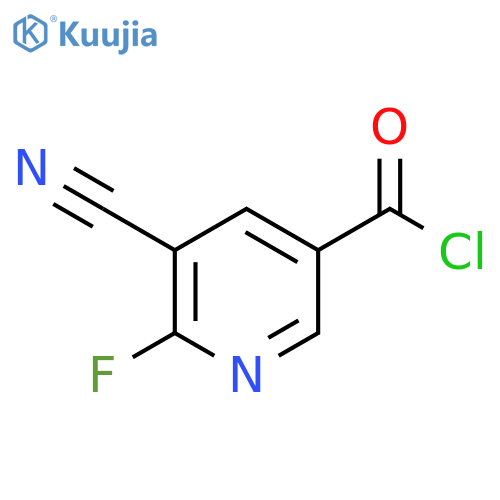

Cas no 1807301-16-1 (5-Cyano-6-fluoronicotinoyl chloride)

1807301-16-1 structure

商品名:5-Cyano-6-fluoronicotinoyl chloride

CAS番号:1807301-16-1

MF:C7H2ClFN2O

メガワット:184.554983615875

CID:4802740

5-Cyano-6-fluoronicotinoyl chloride 化学的及び物理的性質

名前と識別子

-

- 5-Cyano-6-fluoronicotinoyl chloride

-

- インチ: 1S/C7H2ClFN2O/c8-6(12)5-1-4(2-10)7(9)11-3-5/h1,3H

- InChIKey: GCIJUZUSCKBCHY-UHFFFAOYSA-N

- ほほえんだ: ClC(C1C=NC(=C(C#N)C=1)F)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 237

- トポロジー分子極性表面積: 53.8

- 疎水性パラメータ計算基準値(XlogP): 1.5

5-Cyano-6-fluoronicotinoyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029009099-250mg |

5-Cyano-6-fluoronicotinoyl chloride |

1807301-16-1 | 95% | 250mg |

$1019.20 | 2023-09-02 | |

| Alichem | A029009099-1g |

5-Cyano-6-fluoronicotinoyl chloride |

1807301-16-1 | 95% | 1g |

$3097.65 | 2023-09-02 |

5-Cyano-6-fluoronicotinoyl chloride 関連文献

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

-

Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352

-

3. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

5. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

1807301-16-1 (5-Cyano-6-fluoronicotinoyl chloride) 関連製品

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量